



Application Notes: The Avidin-Biotin System in ELISA and Western Blotting

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For Researchers, Scientists, and Drug Development Professionals

Introduction to the Avidin-Biotin System

The **avidin**-biotin system is a powerful tool in a wide range of biotechnological applications, including immunoassays like ELISA and Western blotting.[1][2] This system's utility is rooted in the extraordinarily high affinity between **avidin**, a glycoprotein found in egg whites, and biotin (Vitamin H), a small, water-soluble vitamin.[3] The bond formed between **avidin** and biotin is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the order of 10^{-15} M.[4][5][6] This interaction is rapid, highly specific, and stable across a wide range of pH, temperature, and denaturing conditions.[4][5][6]

Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, is a commonly used alternative to avidin.[3][7] Like avidin, streptavidin has four high-affinity binding sites for biotin. However, it lacks the carbohydrate moieties present on avidin, which can lead to non-specific binding in certain applications.[3][7] Therefore, streptavidin often exhibits lower non-specific binding and is preferred in many immunoassays.[7]

The core principle of the **avidin**-biotin system in immunoassays is its ability to amplify signals, leading to significantly increased sensitivity.[4][7][8] This is achieved by labeling detection molecules, such as antibodies, with multiple biotin molecules. These biotinylated molecules can then be bound by an **avidin** or streptavidin conjugate that is linked to a reporter enzyme (e.g., Horseradish Peroxidase - HRP, Alkaline Phosphatase - AP) or a fluorophore. The tetrameric



nature of **avidin** and strept**avidin** allows for the binding of up to four biotinylated molecules, creating a complex that amplifies the signal at the site of the target antigen.[4]

Advantages and Disadvantages

Advantages	Disadvantages
High Sensitivity: The signal amplification capabilities of the avidin-biotin system allow for the detection of low-abundance proteins.[4][9] [10]	Endogenous Biotin Interference: Biotin is present in many tissues and cell types, which can lead to high background signals.[7][11][12]
Versatility: The system can be incorporated into various immunoassay formats, including ELISA, Western blotting, immunohistochemistry (IHC), and flow cytometry.[7][9][13]	Cost: Avidin-biotin based assays can be more expensive than traditional direct or indirect detection methods.[10]
Robustness: The avidin-biotin interaction is resistant to harsh conditions, providing stable and reliable results.[4][8]	Multiplexing Limitations: The use of a single detection system can make multiplexing experiments challenging.[4]
Signal Amplification: The formation of large avidin-biotin complexes enriches the reporter enzyme at the target site, leading to a stronger signal.[4]	

Quantitative Data Summary

The use of an **avidin**-biotin complex (ABC) system can significantly enhance the sensitivity of an ELISA. The following table summarizes a quantitative comparison between an ABC ELISA, an indirect ELISA, and a peroxidase-antiperoxidase (PAP) system for the detection of keratin antisera.



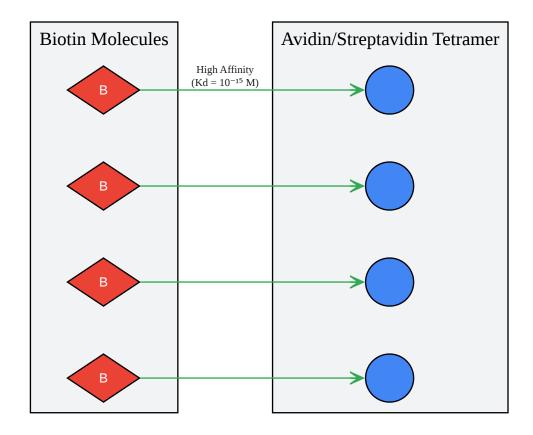
Detection System	Relative Sensitivity (Compared to Indirect Method)	Relative Sensitivity (Compared to PAP Method)
Avidin-Biotin Complex (ABC)	~ 4-fold more sensitive	~ 2-fold more sensitive
Peroxidase-Antiperoxidase (PAP)	~ 2-fold more sensitive	-
Indirect Method	-	-
Data adapted from a study comparing immunoperoxidase detection systems.[14]		

In another study comparing different ELISA formats for the detection of mouse anti-HBsAg antibodies, the biotin/**avidin** (BA) ELISA and the biotin/**avidin**/biotin (BAB) ELISA were found to be significantly more sensitive than a standard ELISA and a commercial radioimmunoassay (AUSAB).

Assay Type	Sensitivity Compared to AUSAB
Biotin/Avidin (BA) ELISA	4134 times more sensitive
Biotin/Avidin/Biotin (BAB) ELISA	1173 times more sensitive
Standard ELISA	50 times more sensitive
Data from a study on the utilization of the biotin/avidin system to amplify ELISA sensitivity. [15]	

Experimental Workflows and Signaling Pathways Avidin-Biotin Interaction



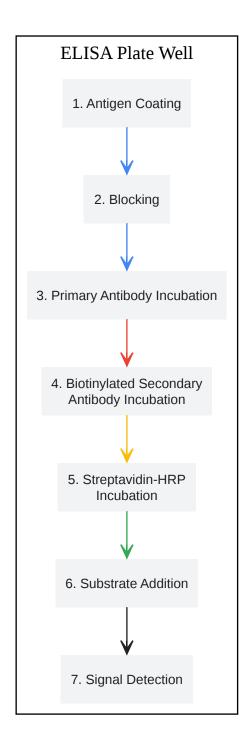


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Caption: The high-affinity interaction between the tetrameric **avidin**/strept**avidin** and biotin molecules.

Avidin-Biotin Enhanced ELISA Workflow



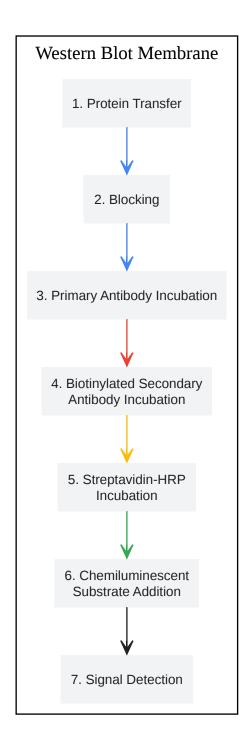


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Caption: A typical workflow for an ELISA utilizing the **avidin**-biotin system for signal amplification.

Avidin-Biotin Western Blotting Workflow





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Caption: The sequential steps involved in a Western blot using **avidin**-biotin for detection.

Detailed Experimental Protocols Protocol 1: Biotinylation of Antibodies

Methodological & Application





This protocol describes the biotinylation of antibodies using N-hydroxysuccinimide (NHS)-activated biotin, which reacts with primary amines on the antibody.[13][16][17]

Materials:

- Antibody of interest (1-10 mg/mL in an amine-free buffer like PBS)
- NHS-Biotin
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
- Dialysis tubing or desalting column
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation: Dialyze the antibody against PBS, pH 7.4, to remove any amine-containing buffers (e.g., Tris) or sodium azide, as these will interfere with the biotinylation reaction. [16][17][18] The antibody concentration should ideally be at least 1-2 mg/mL.[18][19]
- NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.[17][18]
- Biotinylation Reaction:
 - Slowly add the NHS-Biotin stock solution to the antibody solution to achieve a 10-20 fold molar excess of biotin to antibody.[17] For initial optimization, a range of biotin-to-antibody ratios can be tested (e.g., 5:1 to 30:1 molar ratio).[18][19]
 - Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[13][17]
- Quenching the Reaction: Add the quenching buffer to the reaction mixture (e.g., to a final concentration of 50-100 mM) and incubate for an additional 10-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS-Biotin.[13][18]



- Removal of Unbound Biotin: Remove the excess, unreacted biotin by dialysis against PBS at 4°C with several buffer changes or by using a desalting column.[13][17][18]
- Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. The addition of a protein stabilizer like BSA and a preservative like sodium azide is recommended for long-term storage.

Protocol 2: Avidin-Biotin Enhanced ELISA

This protocol outlines the steps for a sandwich ELISA using a biotinylated detection antibody and a streptavidin-HRP conjugate.

Materials:

- Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
- Capture Antibody
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Sample/Standard Diluent (e.g., Blocking Buffer)
- Antigen Standards and Samples
- Biotinylated Detection Antibody
- Streptavidin-HRP Conjugate
- TMB Substrate
- Stop Solution (e.g., 2 N H₂SO₄)
- 96-well ELISA plate

Procedure:



- Coating: Dilute the capture antibody in coating buffer and add 100 μL to each well of the ELISA plate. Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate 3 times with 200 μL of wash buffer per well.
- Blocking: Add 200 μ L of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Sample/Standard Incubation: Add 100 μL of diluted standards and samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.
- Washing: Repeat the washing step as in step 2.
- Detection Antibody Incubation: Dilute the biotinylated detection antibody in blocking buffer and add 100 μL to each well. Incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer and add 100 μL to each well. Incubate for 30-60 minutes at room temperature.[20]
- Washing: Wash the plate 5 times with wash buffer.
- Substrate Development: Add 100 μ L of TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).[20]
- Stopping the Reaction: Add 50 μL of stop solution to each well.[20]
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.[21] Use the standard curve to determine the concentration of the antigen in the samples.[21]

Protocol 3: Avidin-Biotin Western Blotting



This protocol provides a general procedure for Western blotting using a biotinylated secondary antibody and streptavidin-HRP.

Materials:

- PVDF or Nitrocellulose Membrane with transferred proteins
- Tris-Buffered Saline with Tween-20 (TBST)
- Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary Antibody
- Biotinylated Secondary Antibody
- Streptavidin-HRP Conjugate
- Chemiluminescent Substrate (e.g., ECL)
- Imaging system (CCD camera or X-ray film)

Procedure:

- Blocking: After protein transfer, place the membrane in a container with blocking buffer and incubate for 1 hour at room temperature with gentle agitation.[22] For biotin-based detection, BSA is often preferred over non-fat dry milk to avoid potential interference from endogenous biotin in the milk.[7][22]
- Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.[23]
- Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal
 working concentration. Incubate the membrane with the primary antibody solution for 2 hours
 at room temperature or overnight at 4°C with gentle agitation. [23][24]
- Washing: Repeat the washing step as in step 2.[23]
- Biotinylated Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at



room temperature with gentle agitation.

- Washing: Repeat the washing step as in step 2.[24]
- Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer.
 Typical dilutions range from 1:5,000 to 1:15,000 from a 1 mg/mL stock.[22][23] Incubate the membrane with the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[22][23][24]
- Final Washes: Wash the membrane 3 times for 10 minutes each with TBST to remove any unbound streptavidin-HRP.[22][23]
- Signal Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.[22][23]
- Image Acquisition: Capture the chemiluminescent signal using a CCD camera or by exposing the membrane to X-ray film.[22][23]

Protocol 4: Blocking Endogenous Biotin

This protocol is essential when working with tissues or cells known to have high levels of endogenous biotin, such as the liver and kidney.[11][12][25]

Materials:

- Avidin Solution (e.g., 0.05% avidin in PBS)
- Biotin Solution (e.g., 0.005% biotin in PBS)
- Wash Buffer (e.g., PBS)

Procedure: This blocking procedure should be performed after the initial protein-based blocking step and before the incubation with the biotinylated antibody.[12]

 Avidin Incubation: Cover the sample (e.g., tissue section on a slide or membrane for Western blot) with the avidin solution and incubate for 15 minutes at room temperature.[12]
 This step allows the avidin to bind to the endogenous biotin in the sample.



- · Washing: Briefly rinse the sample with wash buffer.
- Biotin Incubation: Cover the sample with the biotin solution and incubate for 15 minutes at room temperature.[12] This step saturates the remaining biotin-binding sites on the avidin molecules that were added in the previous step, preventing them from binding to the biotinylated antibody.
- Final Washing: Briefly rinse the sample with wash buffer.
- Proceed with the standard immunoassay protocol by adding the biotinylated antibody.

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